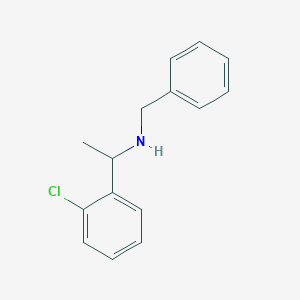
N-benzyl-1-(2-chlorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(2-chlorophenyl)ethanamine is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-benzyl-1-(2-chlorophenyl)ethanamine has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits properties similar to sulfonamides, which inhibit bacterial growth by disrupting folic acid synthesis. Studies have shown that compounds with similar structures can effectively target bacterial infections .
- Cancer Therapeutics : Recent research has focused on aryl benzylamines as selective inhibitors for prostate cancer treatment. This compound derivatives have shown promising results in preclinical models, highlighting their potential as therapeutic agents .
Neuropharmacology
The compound has been evaluated for its activity at various serotonin receptors (5-HT receptors). Specifically:
- 5-HT2C Receptor Agonism : Derivatives of this compound have shown selectivity for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Compounds exhibiting this selectivity may lead to novel treatments for psychiatric disorders .
Industrial Applications
This compound is utilized in various industrial processes:
- Pharmaceutical Manufacturing : Its derivatives serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infections.
- Chemical Synthesis : The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation and substitution .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Bacterial Folate Synthesis | |
| N-benzyl derivative | 5-HT2C Agonist | CNS Disorders | |
| Aryl benzylamine analogs | Prostate Cancer Inhibitor | Cancer Cells |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) | Reference |
|---|---|---|---|
| Iminization & Hydrogenation | Benzaldehyde + Amine → Imine → Amine | Variable | |
| Reduction with LiAlH4 | Imines reduced to amines | High |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of folic acid synthesis, akin to traditional sulfonamide antibiotics.
Case Study 2: Neuropharmacological Effects
Research investigating the agonistic properties at serotonin receptors revealed that certain derivatives showed high selectivity for the 5-HT2C receptor, suggesting potential applications in treating anxiety and depression without the side effects associated with broader receptor activation.
Eigenschaften
CAS-Nummer |
680185-83-5 |
|---|---|
Molekularformel |
C15H16ClN |
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
N-benzyl-1-(2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C15H16ClN/c1-12(14-9-5-6-10-15(14)16)17-11-13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3 |
InChI-Schlüssel |
XVZGYZCGLRIDQA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















